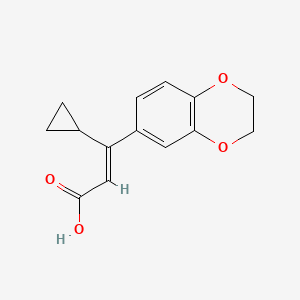

(2E)-3-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c15-14(16)8-11(9-1-2-9)10-3-4-12-13(7-10)18-6-5-17-12/h3-4,7-9H,1-2,5-6H2,(H,15,16)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNYPNPCCYZEMH-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=CC(=O)O)C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C(=C\C(=O)O)/C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is an organic compound with a unique structure that combines a cyclopropyl group and a benzodioxin moiety. Its molecular formula is C14H16O4, and it has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclopropyl group connected to a prop-2-enoic acid backbone and a 2,3-dihydro-1,4-benzodioxin structure. The synthesis typically involves:

- Formation of the benzodioxin ring through cyclization reactions.

- Introduction of the cyclopropyl group via cyclopropanation.

- Attachment of the propanoic acid moiety through alkylation and hydrolysis.

The biological activity of (2E)-3-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is believed to involve interactions with specific molecular targets such as enzymes or receptors. The cyclopropyl and benzodioxin groups may enhance binding affinity and specificity, potentially leading to:

- Enzymatic inhibition or activation .

- Modulation of receptor functions .

- Alterations in cellular signaling pathways .

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzodioxins have shown effectiveness against various bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting metabolic pathways .

Antioxidant Properties

The antioxidant capacity of (2E)-3-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid may be attributed to its ability to scavenge free radicals. This property is crucial for preventing oxidative stress-related diseases .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial activity of related compounds demonstrated that those containing the benzodioxin structure exhibited significant inhibition against Gram-positive bacteria. The study utilized standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays to quantify efficacy .

- Antioxidant Activity Assessment : Research employing DPPH radical scavenging assays revealed that compounds similar to (2E)-3-cyclopropyl exhibited promising antioxidant activity, suggesting potential applications in food preservation and health supplements .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Type | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| Compound A | Benzodioxin | MIC = 16 µg/mL | IC50 = 25 µg/mL |

| Compound B | Cyclopropyl | MIC = 32 µg/mL | IC50 = 30 µg/mL |

| (2E)-3-Cyclopropyl | Cyclopropyl-Benzodioxin | MIC TBD | IC50 TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.